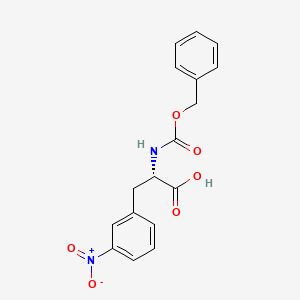

Cbz-3-Nitro-L-Phenylalanine

Description

Significance of Nitro-Substituted Amino Acids in Contemporary Organic Synthesis and Chemical Biology

Nitro-substituted amino acids are a class of compounds that have garnered considerable attention in modern organic synthesis and chemical biology. The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the chemical reactivity and physical properties of the amino acid. scispace.commdpi.com This activating effect is strategically exploited in a multitude of organic reactions, making nitro compounds versatile intermediates for creating complex molecules. scispace.com

In organic synthesis, the nitro group's ability to facilitate carbon-carbon and carbon-heteroatom bond formation is a key advantage. frontiersin.org Reactions such as the Henry reaction (nitro-aldol reaction) and Michael additions are classic examples where the nitro group plays a pivotal role. scispace.comfrontiersin.org Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amino group through reduction, which is a cornerstone in the synthesis of amines and their derivatives. scispace.commdpi.comfrontiersin.org This versatility makes nitro-substituted amino acids valuable building blocks for constructing a wide array of organic molecules, including those with pharmaceutical relevance. frontiersin.org

In the realm of chemical biology, nitro-substituted amino acids serve as unique probes and building blocks. The introduction of a nitro group can alter the electronic properties and polarity of a molecule, which can in turn influence its interactions with biological macromolecules like proteins. nih.gov This has led to their use in studying enzyme mechanisms, protein structure, and cellular processes. ontosight.ai For instance, the nitro group can participate in redox reactions, potentially modulating various biochemical pathways. ontosight.ai The synthesis of non-canonical amino acids, including nitro-substituted variants, is a significant area of research for developing new medicines, materials, and biological probes. nih.gov

Role of the Carbobenzyloxy (Cbz) Protecting Group in Chiral Amino Acid Chemistry

The carbobenzyloxy (Cbz or Z) group is a well-established and widely used protecting group for the amino functionality in amino acids, a concept first introduced by Bergmann and Zervas in 1932. rsc.org Its primary role is to prevent unwanted reactions at the nitrogen atom during chemical transformations, particularly in the intricate process of peptide synthesis. ontosight.aiwikipedia.org The Cbz group is favored for several reasons, including the relative ease of its introduction and the stability of the resulting N-benzyloxycarbonyl amino acids, which are often crystalline and easier to handle.

A crucial aspect of the Cbz group is its ability to be removed under mild conditions, a process known as deprotection. The most common method for cleaving the Cbz group is through catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it occurs under neutral pH, preserving other sensitive functional groups within the molecule. masterorganicchemistry.com Alternative deprotection methods are also available, which is beneficial when other parts of the molecule are susceptible to hydrogenation. google.com

In the context of chiral amino acids, the Cbz group is particularly valuable because its use helps to prevent racemization—the loss of stereochemical integrity—at the chiral center during activation and coupling reactions in peptide synthesis. The ability to selectively remove one protecting group while leaving others intact, known as orthogonal protection, is a fundamental strategy in the synthesis of complex peptides. masterorganicchemistry.com The Cbz group, in conjunction with other protecting groups like Boc (tert-butyloxycarbonyl), allows for a stepwise and controlled assembly of peptide chains. rsc.orgmasterorganicchemistry.com

Cbz-3-Nitro-L-Phenylalanine as a Non-Canonical Amino Acid in Specialized Research Applications

This compound is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 common amino acids encoded by the genetic code. nih.gov The incorporation of ncAAs into peptides and proteins is a powerful tool for probing and engineering biological systems. nih.govnih.gov These unique building blocks can introduce novel chemical functionalities, alter molecular conformations, and enhance properties such as stability and bioactivity. asianpubs.org

The specific structure of this compound, with the nitro group at the meta position of the phenyl ring, offers distinct possibilities for research. The nitro group can serve as a handle for further chemical modifications or as a spectroscopic probe. Its electron-withdrawing nature can influence the local electronic environment and molecular interactions. nih.gov

In specialized research, this compound and its derivatives are utilized in various applications. For instance, nitro-L-phenylalanine has been explored for its potential biological activities and as an intermediate in the synthesis of other biologically active compounds. ontosight.ai The development of methods to synthesize ncAAs like 3-Nitro-L-phenylalanine in high yield and stereochemical purity is an ongoing area of chemical research. nih.gov The protected form, this compound, is a key intermediate in these synthetic endeavors, allowing for its controlled incorporation into larger molecules.

Historical Trajectory and Current Research Trends for Nitro-L-Phenylalanine Derivatives

The study of nitro compounds in organic synthesis has a long history, with aromatic nitro compounds being among the first to be extensively used as precursors for amines and other derivatives. scispace.com Over the years, the focus has shifted towards utilizing the activating properties of the nitro group to develop new synthetic methodologies. scispace.comfrontiersin.org

The synthesis and application of nitro-L-phenylalanine derivatives have evolved in tandem with broader trends in organic chemistry and biotechnology. Initially, the focus was on fundamental nitration reactions of L-phenylalanine to produce isomers like 4-nitro-L-phenylalanine, often for use as synthetic intermediates. researchgate.net

Current research trends are driven by the increasing demand for sophisticated molecular tools in drug discovery, materials science, and chemical biology. github.comvaluates.com There is a growing interest in developing more efficient and sustainable methods for synthesizing nitro-L-phenylalanine derivatives. researchgate.netfrontiersin.org This includes the use of biocatalysis, where enzymes like phenylalanine ammonia (B1221849) lyases are engineered for the production of these compounds. frontiersin.org

Furthermore, the unique properties of nitro-L-phenylalanine derivatives make them valuable in areas such as protein engineering and the development of targeted therapies. github.comvaluates.com For example, 4-nitro-L-phenylalanine is used in drug synthesis and has potential applications in cosmetics. valuates.com Research is also focused on exploring the diverse biological activities of these compounds, including their potential as inhibitors of specific enzymes or as components of novel therapeutic agents. nih.gov The market for derivatives like 3-nitro-L-phenylalanine is expanding, fueled by advancements in drug discovery and a growing focus on personalized medicine. github.com

Interactive Data Table: Properties of Phenylalanine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Cbz-L-Phenylalanine | 1161-13-3 chemicalbook.com | C17H17NO4 nih.gov | 299.32 nih.gov |

| 3-Nitro-L-phenylalanine | 19883-74-0 ontosight.ai | C9H10N2O4 ontosight.ai | 210.19 ontosight.ai |

| 4-Nitro-L-Phenylalanine | 949-99-5 valuates.com | C9H10N2O4 valuates.com | 210.19 |

| Boc-3-nitro-L-phenylalanine | 131980-29-5 biosynth.com | C14H18N2O6 biosynth.com | 310.3 biosynth.com |

| N-CBZ-D-Phenylalanine 4-nitrophenyl ester | C22H20N2O6 ontosight.ai | 408.41 ontosight.ai | |

| N-Cbz-L-phenylalanine tert-butyl ester | 16881-34-8 evitachem.com |

Structure

3D Structure

Properties

Molecular Weight |

344.39 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies for Cbz 3 Nitro L Phenylalanine and Its Precursors

Chemo- and Regioselective Nitration Approaches to L-Phenylalanine Derivatives

The introduction of a nitro group onto the aromatic ring of L-phenylalanine is a critical step in synthesizing nitro-phenylalanine precursors. This process requires careful control of chemo- and regioselectivity to obtain the desired isomer.

Direct Aromatic Nitration Strategies and Mechanistic Considerations

Direct aromatic nitration is a conventional and widely studied method for functionalizing aromatic compounds. nih.gov The most common approach involves electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). frontiersin.org This ion is then attacked by the electron-rich phenyl ring of L-phenylalanine, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the nitrated product. chemistrysteps.com

Alternative nitration reagents and systems have been explored to achieve milder reaction conditions and improve selectivity. Peroxynitrite, for example, has been shown to nitrate (B79036) the aromatic rings of phenylalanine and tyrosine. nih.gov Biocatalytic nitration is also an emerging field, offering the potential for high selectivity under environmentally benign conditions. acs.orgresearchgate.net Enzymes such as cytochrome P450 monooxygenases have been engineered to perform direct nitration on aromatic substrates, presenting a green alternative to traditional chemical methods. nih.govacs.org

Challenges in Ortho/Meta/Para-Selectivity Control in Nitration

A significant challenge in the nitration of L-phenylalanine is controlling the position of the incoming nitro group. The regiochemical outcome is dictated by the directing effect of the substituent already present on the benzene (B151609) ring—in this case, the alanine (B10760859) side chain.

The alkyl group of the side chain is typically an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions (2- and 4-positions, respectively). chemistrysteps.commasterorganicchemistry.com However, the strongly acidic conditions of mixed-acid nitration cause the α-amino group to become protonated, forming an ammonium (B1175870) group (-CH₂-CH(NH₃⁺)-COOH). This protonated group is strongly electron-withdrawing and deactivating, directing the electrophile to the meta position (3-position). chemistrysteps.com

| Reactant State | Nature of Side-Chain Substituent | Directing Effect | Primary Products | Key Challenge |

|---|---|---|---|---|

| Non-protonated Amino Group (Neutral/Basic Conditions) | Alkyl group (-CH₂-CH(NH₂)-COOH) | Activating, Ortho-, Para-directing | 2-Nitro- and 4-Nitrophenylalanine | Incompatible with standard mixed-acid nitration. |

| Protonated Amino Group (Strongly Acidic Conditions) | Protonated alkylammonium group (-CH₂-CH(NH₃⁺)-COOH) | Deactivating, Meta-directing | 3-Nitrophenylalanine | Competition from ortho/para direction leads to isomeric mixtures, requiring difficult separation. researchgate.net |

Asymmetric Synthesis of Nitro-Phenylalanine Scaffolds

Achieving the correct stereochemistry is paramount in the synthesis of amino acids for biological applications. The synthesis of 3-nitro-L-phenylalanine requires methods that can control the configuration at the α-carbon to produce the desired L-enantiomer.

Stereoselective Catalytic Methods in Amino Acid Synthesis

Numerous catalytic methods have been developed for the asymmetric synthesis of non-canonical amino acids. acs.orgfrontiersin.org One prominent strategy is the asymmetric hydrogenation of tetrasubstituted olefin precursors, such as dehydroamino acids. acs.org This approach utilizes chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., Josiphos), to stereoselectively deliver hydrogen to one face of the double bond, thereby establishing the desired stereocenter. acs.org

Another approach involves the stereoselective alkylation of a chiral glycine (B1666218) derivative. nih.gov In this method, a chiral auxiliary is attached to a glycine template, which then directs the incoming electrophile (e.g., a 3-nitrobenzyl bromide) to a specific face of the molecule, ensuring the formation of the L-isomer. Subsequent removal of the chiral auxiliary yields the target amino acid. nih.gov

Biocatalytic Approaches to Functionalized Phenylalanines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the exceptional stereoselectivity of enzymes. nih.gov For the synthesis of L-phenylalanine derivatives, enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) are particularly effective. frontiersin.orgturner-biocatalysis.com PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. However, this reaction is reversible, and in the presence of high concentrations of ammonia, PALs can catalyze the addition of ammonia to a cinnamic acid derivative to produce the corresponding L-phenylalanine analogue with excellent enantioselectivity. frontiersin.orgturner-biocatalysis.com Therefore, using 3-nitrocinnamic acid as a substrate, PALs can synthesize 3-nitro-L-phenylalanine directly.

Other enzymatic systems, including engineered phenylalanine dehydrogenase mutants and various transaminases, have also been successfully employed for the synthesis of non-natural phenylalanine derivatives from their corresponding α-keto acids. nih.govacs.org These biocatalytic methods offer the advantages of mild reaction conditions, high stereochemical purity, and reduced environmental impact compared to many traditional chemical syntheses. nih.gov

| Method | General Principle | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective reduction of a dehydroamino acid precursor. acs.org | Chiral Rhodium or Iridium catalysts (e.g., with Josiphos ligands). acs.org | High enantioselectivity, well-established methodology. | Requires synthesis of specific precursors, expensive metal catalysts. |

| Chiral Auxiliary Alkylation | Diastereoselective alkylation of a chiral glycine enolate. nih.gov | Chiral auxiliaries (e.g., derived from camphor (B46023) or proline). | Reliable control of stereochemistry. | Requires stoichiometric use of the auxiliary, additional protection/deprotection steps. |

| Biocatalysis (e.g., PALs) | Enzyme-catalyzed stereoselective addition of ammonia to a cinnamic acid derivative. frontiersin.orgturner-biocatalysis.com | Phenylalanine Ammonia Lyase (PAL) enzyme. frontiersin.org | Excellent enantioselectivity (>99% ee), mild aqueous conditions, environmentally friendly. nih.gov | Enzyme stability and availability can be limitations, unfavorable reaction equilibria. frontiersin.org |

Introduction and Orthogonal Manipulation of the Cbz Protecting Group

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus and reactive side chains. biosynth.com The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino function of amino acids. total-synthesis.com

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in an aqueous basic solution, a procedure known as the Schotten-Baumann reaction. total-synthesis.com The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming a stable carbamate (B1207046) linkage.

A key feature of the Cbz group is its orthogonality to other common protecting groups used in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.comtotal-synthesis.com Orthogonality means that one protecting group can be selectively removed in the presence of others. biosynth.com The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove Boc groups and the basic conditions (e.g., piperidine) used to cleave Fmoc groups. total-synthesis.comub.edu

The standard method for deprotecting a Cbz-protected amine is through catalytic hydrogenolysis. total-synthesis.com This reaction is typically performed using hydrogen gas (H₂) and a palladium-on-carbon (Pd-C) catalyst. The process is mild and clean, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. This unique cleavage condition allows for the selective deprotection of the Cbz group without affecting Boc, Fmoc, or many benzyl-type side-chain protecting groups, making it a valuable tool in complex multi-step syntheses. uwec.edu

| Protecting Group | Abbreviation | Cleavage Condition | Stable To (Orthogonal To) |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | H₂/Pd-C (Hydrogenolysis) total-synthesis.com | Mild acid (TFA), Base (Piperidine) |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) biosynth.com | Hydrogenolysis, Base (Piperidine) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) biosynth.com | Hydrogenolysis, Mild Acid (TFA) |

Cbz Group Installation Techniques on Amino Acid Precursors

The introduction of the Cbz protecting group onto an amino acid like 3-Nitro-L-Phenylalanine is a fundamental step in its utilization for peptide synthesis. This process, known as N-protection, effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair. youtube.com

The most common and well-established method for installing a Cbz group is the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. youtube.comtotal-synthesis.com The reaction requires a base to neutralize the hydrochloric acid that is liberated during the process. total-synthesis.com Careful control of pH is crucial; it is typically maintained between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause the racemization of the chiral amino acid. highfine.com To maintain this pH range, a mixed base buffer system, such as Na2CO3:NaHCO3 in a 2:1 ratio, can be effectively employed. highfine.com

Besides benzyl chloroformate, other activated reagents can be used to introduce the Cbz group, including N-benzylsuccinimidyl carbonate (Cbz-Osu) and 4-nitrophenyl benzyl carbonate (Cbz-ONB). highfine.com Non-alkaline conditions have also been developed, for instance, using Cbz-Cl with polyethylene (B3416737) glycol (PEG-600) as an environmentally friendly reaction medium, which works for both aliphatic and aromatic amines. highfine.com

Table 1: Reagents and Conditions for Cbz Group Installation

| Reagent | Base/Conditions | Key Features |

|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Aqueous NaHCO₃ or Na₂CO₃ | Standard method; requires pH control (8-10). highfine.comtotal-synthesis.com |

| N-benzylsuccinimidyl carbonate (Cbz-Osu) | Alkaline conditions | Activated ester method. highfine.com |

| 4-nitrophenyl benzyl carbonate (Cbz-ONB) | Alkaline conditions | Activated ester method. highfine.com |

Hydrogenolytic Deprotection of the Cbz Group and Selectivity Studies

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. masterorganicchemistry.com This mild deprotection method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. total-synthesis.commasterorganicchemistry.com The reaction proceeds at neutral pH and cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.commasterorganicchemistry.com

A significant challenge in the deprotection of Cbz-3-Nitro-L-Phenylalanine is the potential for simultaneous reduction of the nitro group. The conditions for hydrogenolysis are also effective for reducing nitro groups to amines. This lack of selectivity can be problematic if the nitro functionality is desired in the final product.

Selectivity studies have shown that certain reagents can inhibit the cleavage of some protecting groups while allowing others to be removed. For example, ammonia, pyridine, and ammonium acetate (B1210297) have been found to be effective inhibitors of Pd/C-catalyzed benzyl ether hydrogenolysis, while allowing for the smooth hydrogenation of olefins, Cbz groups, and azides. organic-chemistry.org However, the nitro group is generally highly susceptible to reduction under these conditions.

Alternative deprotection methods that may offer different selectivity profiles include:

Transfer Hydrogenolysis : Using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of Pd/C can sometimes provide better selectivity. researchgate.net

Acidic Conditions : Strong acids like trifluoroacetic acid (TFA) are typically used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and are orthogonal to Cbz, meaning Cbz is stable to these conditions. masterorganicchemistry.com Conversely, specific Lewis acids may be employed for Cbz removal, but this is less common than hydrogenolysis.

Table 2: Cbz Deprotection Methods and Selectivity Considerations

| Method | Reagents | Advantages | Selectivity Challenges with this compound |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH. masterorganicchemistry.com | Concomitant reduction of the nitro group to an amine. |

| Transfer Hydrogenolysis | Cyclohexadiene, Pd/C | Avoids handling H₂ gas. researchgate.net | The nitro group is still susceptible to reduction. |

Solid-Phase and Solution-Phase Synthetic Protocols

This compound is an important building block in the synthesis of peptides. Both solid-phase and solution-phase protocols are employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS) involves anchoring the first amino acid to a solid polymeric support (resin) and subsequently adding further amino acids in a stepwise manner. nih.gov The use of a triazene (B1217601) linker to anchor phenylalanine to a resin through its side chain has been reported as a viable strategy. nih.gov A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily washed away from the resin-bound peptide. This simplifies the purification process significantly. nih.gov

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Principle | Peptide is anchored to a solid support. nih.gov | All reactions occur in a solvent. mdpi.com |

| Purification | Simple filtration and washing. nih.gov | Requires chromatography or crystallization after each step. mdpi.com |

| Reagent Use | Excess reagents can be used to drive reactions. | Stoichiometric amounts are preferred to ease purification. |

| Scalability | Generally preferred for lab-scale and longer peptides. | Can be more suitable for large-scale production of short peptides. |

| Monitoring | Reaction monitoring can be challenging. | Reactions are easily monitored by techniques like TLC or HPLC. |

Process Intensification and Continuous Flow Synthesis Approaches for Nitro-Phenylalanines

The synthesis of nitro-phenylalanine precursors has benefited from modern chemical engineering principles such as process intensification and continuous flow synthesis. These approaches offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and better reproducibility. frontiersin.org

Continuous flow systems have been successfully applied to the synthesis of nitro-aromatic compounds. A method for synthesizing L-p-nitrophenylalanine involves pumping a mixed solution of L-phenylalanine, concentrated sulfuric acid, and concentrated nitric acid through a coil reactor. This method is noted for its good safety profile, short reaction times (3-10 minutes), and suitability for continuous production. google.com

Furthermore, the use of immobilized enzymes in continuous flow reactors represents a sustainable and efficient method for producing phenylalanine analogues. For instance, immobilized phenylalanine ammonia lyases (PALs) have been used for the amination of cinnamic acid derivatives to produce compounds like 4-nitro-phenylalanine. This biocatalytic approach in a flow system allows for short reaction times, excellent conversions, and catalyst reusability over extended periods. frontiersin.org The combination of enzyme catalysis with flow technologies enhances reaction kinetics, productivity, and simplifies downstream processing. frontiersin.org

Table 4: Advantages of Continuous Flow Synthesis for Nitro-Phenylalanines

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risks associated with handling hazardous reagents like nitric acid. frontiersin.org |

| Improved Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. frontiersin.org |

| Rapid Optimization | Reaction parameters can be quickly screened and optimized, reducing development time. rsc.org |

| Scalability | Production can be scaled up by operating the system for longer durations or by "numbering-up" (using multiple reactors in parallel). rsc.org |

| Integration of Biocatalysis | Allows for the efficient use of immobilized enzymes, leading to sustainable and highly selective transformations. frontiersin.org |

Reactivity Profiles and Mechanistic Investigations of Cbz 3 Nitro L Phenylalanine

Transformations Involving the Aromatic Nitro Group

The presence of a nitro group on the aromatic ring of Cbz-3-Nitro-L-Phenylalanine imparts unique reactivity to the molecule, allowing for a range of chemical transformations. These reactions primarily target the nitro group itself or utilize its electron-withdrawing properties to influence the reactivity of the aromatic ring.

Reductions to Aromatic Amino Derivatives (e.g., 3-Amino-L-Phenylalanine) and their Synthetic Utility

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. youtube.com In the context of this compound, this reduction yields Cbz-3-Amino-L-Phenylalanine, a trifunctional amino acid with orthogonal protecting groups, making it a valuable building block in peptide synthesis and medicinal chemistry.

Several methods can be employed for the reduction of aromatic nitro compounds. mdpi.com A common and effective method is catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. youtube.com This method is generally clean and provides high yields. Another widely used method involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com This classical approach is robust and cost-effective.

The resulting 3-Amino-L-Phenylalanine, after appropriate deprotection, can be incorporated into peptides to introduce a reactive handle for further functionalization, such as the attachment of labels, crosslinkers, or other moieties. The amino group on the phenyl ring can also be diazotized and converted into a variety of other functional groups, further expanding its synthetic utility.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd-C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | Cbz-3-Amino-L-Phenylalanine | Clean reaction with high yields. |

| Fe/HCl | Ethanol/water, reflux | Cbz-3-Amino-L-Phenylalanine | Cost-effective and widely used method. |

| SnCl₂·2H₂O | Ethanol, reflux | Cbz-3-Amino-L-Phenylalanine | Mild reducing agent. |

Exploration of Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Ring

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.org In this compound, the nitro group is at the meta position relative to the alanine (B10760859) side chain. While direct SNAr at the nitro-substituted carbon is not typical, the presence of the nitro group significantly influences the electron density of the entire aromatic ring, making it more susceptible to nucleophilic attack if a suitable leaving group is present at an ortho or para position. libretexts.org

The mechanism of an SNAr reaction typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electron-withdrawing nitro group helps to stabilize the negative charge of this intermediate. youtube.comyoutube.com The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

For this compound, SNAr reactions would typically require the presence of a good leaving group, such as a halide, on the aromatic ring, positioned ortho or para to the nitro group. In such cases, a variety of nucleophiles, including alkoxides, thiolates, and amines, could potentially displace the leaving group.

Reactivity at the Alpha-Amino Terminus (Cbz-Protected)

The alpha-amino group of 3-Nitro-L-Phenylalanine is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis. total-synthesis.com This protection allows for selective reactions at other functional groups of the molecule.

Coupling Reactions for Peptide Bond Formation

With the alpha-amino group protected, the carboxyl group of this compound is available to participate in peptide bond formation. khanacademy.orgyoutube.com This is a crucial step in the synthesis of peptides and proteins. The coupling reaction involves the activation of the carboxyl group, followed by nucleophilic attack from the amino group of another amino acid or peptide. mdpi.com

Common coupling reagents used in peptide synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. mdpi.com Other modern coupling reagents include uronium/aminium salts like HATU, HBTU, and COMU. researchgate.net

The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize epimerization at the chiral center of the amino acid. researchgate.net

De-protection Strategies and Subsequent Functionalization

The Cbz group is a versatile protecting group that can be removed under various conditions, allowing for subsequent functionalization of the alpha-amino group. total-synthesis.com The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comresearchgate.net This involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com This method is mild and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com

Alternatively, the Cbz group can be removed under acidic conditions, although this is less common and can sometimes lead to side reactions. tdcommons.org Reagents such as HBr in acetic acid can be used for this purpose. total-synthesis.com More recently, metal-free, acid-mediated deprotection methods using reagents like isopropanol (B130326) hydrochloride (IPA·HCl) have been developed as safer and more scalable alternatives. tdcommons.org

Once the alpha-amino group is deprotected, it can undergo a variety of reactions. It can be acylated, alkylated, or used in further peptide coupling reactions to extend the peptide chain.

Transformations at the Carboxyl Terminus

The carboxyl terminus of this compound can undergo various transformations common to carboxylic acids. One of the most important reactions is esterification, which is often performed to protect the carboxyl group during peptide synthesis or to modify the properties of the molecule. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The carboxyl group can also be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol can be a valuable chiral building block in organic synthesis.

Furthermore, the carboxyl group can be converted into an amide by reacting it with an amine in the presence of a coupling agent, similar to peptide bond formation. This allows for the attachment of various amine-containing molecules to the C-terminus of the amino acid.

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Amide Formation | Amine, Coupling Agent | Amide |

Stability and Degradation Pathways Under Diverse Reaction Conditions

The stability of this compound is a critical factor during its synthesis, storage, and application in multi-step synthetic routes. Degradation can occur at the Cbz protecting group, the chiral center, or the nitroaromatic side chain, depending on the chemical environment.

The Cbz group is known to be labile under specific conditions. It is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a method that might simultaneously reduce the nitro group on the phenyl ring. organic-chemistry.org Strong acidic conditions, such as treatment with HBr in acetic acid, can also remove the Cbz group. It is generally stable to mildly acidic and basic conditions used in peptide synthesis, such as the use of trifluoroacetic acid (TFA) for Boc-group removal or bases like DIPEA during coupling reactions. organic-chemistry.org

The ester linkage in activated esters, such as ONp or NHS esters, is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, increasing significantly under basic conditions. researchgate.net Therefore, storage of these activated intermediates requires anhydrous conditions, and their use in coupling reactions in aqueous or protic solvents must be carefully controlled to minimize competing hydrolysis of the activated ester. nih.govlabdepotinc.com

The nitroaromatic group is generally robust and stable to many reagents used in peptide synthesis. However, it is susceptible to reduction under catalytic hydrogenation conditions, which are often used for Cbz deprotection. This can lead to the formation of the corresponding 3-amino-L-phenylalanine derivative. Strong reducing agents can also effect this transformation. The stability of the nitro group is an important consideration when planning a synthetic strategy that requires its preservation.

Finally, the chiral integrity of the α-carbon is a major concern. Racemization can occur during the activation of the carboxyl group, especially under basic conditions or with prolonged activation times. nih.gov The formation of an intermediate oxazolone (B7731731) (or azlactone) is a common mechanism for racemization. The use of coupling additives like HOBt is known to suppress this side reaction by minimizing the lifetime of the highly reactive intermediates. nih.gov

Applications of Cbz 3 Nitro L Phenylalanine in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids like Cbz-3-Nitro-L-phenylalanine is a key strategy for developing peptides and peptidomimetics with enhanced properties. sigmaaldrich.com These modified peptides can exhibit improved stability against enzymatic degradation, increased potency, and better bioavailability compared to their natural counterparts. researchgate.net

This compound is amenable to both solid-phase and solution-phase peptide synthesis techniques. The Cbz group provides robust protection for the α-amino group during the coupling reactions essential for elongating the peptide chain.

In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is anchored to a solid support, typically a polymer resin, and subsequent amino acids are added sequentially. ajrconline.org The Cbz-protected 3-nitro-L-phenylalanine can be incorporated at any desired position in the peptide sequence. Standard coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or HATU, are used to facilitate the formation of the amide bond. frontiersin.orgresearchgate.net The final peptide is cleaved from the resin, often using strong acids like trifluoroacetic acid (TFA). nih.gov

Solution-phase synthesis involves carrying out the reactions in a solvent system where all reactants are dissolved. mdpi.com While often more time-consuming than SPPS for long peptides, it is suitable for the synthesis of shorter peptides and allows for purification of intermediates at each step. mdpi.com The Cbz group is well-suited for this methodology and is a common feature in solution-phase peptide coupling reactions. chemicalbook.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Methodologies |

|---|---|---|

| Principle | Peptide chain is assembled on a solid polymer support. ajrconline.org | All reactions are carried out in solution. mdpi.com |

| Starting Material | C-terminal amino acid attached to a resin. | Protected amino acids in solution. |

| Reagent Use | Excess reagents are used to drive reactions to completion and are washed away. | Near-stoichiometric amounts of reagents are often used. |

| Purification | Intermediate purification is not required; final product is purified after cleavage from the resin. nih.gov | Intermediates are purified after each step. mdpi.com |

| Scalability | Generally used for smaller scale, research-level synthesis. | More readily scalable for large-quantity production. |

| Automation | Easily automated. | Automation is more complex. |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones or side chains to improve their pharmacological properties. sigmaaldrich.com Incorporating unnatural amino acids that restrict the conformational flexibility of the peptide backbone is a powerful strategy in drug design. lifechemicals.com This pre-organization can lead to higher binding affinity and selectivity for a biological target. mdpi.com

This compound can be used to synthesize such conformationally restricted peptidomimetics. The nitro-substituted phenyl ring can influence the local conformation. Furthermore, the nitro group can be chemically transformed and used as an anchor point to create cyclic or bicyclic structures, which severely limit the molecule's rotational freedom. nih.govnih.gov For example, the nitro group can be reduced to an amine, which can then participate in an intramolecular cyclization reaction to form a lactam-based constraint. nih.gov

The ability to control the secondary structure of synthetic oligomers (e.g., helices, sheets, turns) is crucial for creating functional molecules that can mimic the activity of natural proteins. The incorporation of conformationally constrained or unnatural amino acids is a key tool for directing the folding of a peptide chain into a specific, stable conformation. mdpi.com The steric and electronic properties of the 3-nitrophenyl side chain in this compound can disrupt or stabilize local secondary structures, allowing for the rational design of oligomers with predictable folding patterns.

Building Block in Combinatorial Chemistry and DNA-Encoded Chemical Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. Unnatural amino acids are highly valued as building blocks in this process due to the vast structural diversity they introduce. researchgate.net

This compound can be readily integrated into combinatorial libraries using established techniques. One of the most common methods is split-and-pool synthesis . rsc.org In this approach, a solid support resin is divided into multiple portions. A different building block (like this compound) is coupled to the resin in each portion. The portions are then recombined (pooled), mixed, and re-divided (split) for the next coupling step. This process allows for the exponential generation of a vast number of unique compounds. nih.gov

In the context of DNA-Encoded Library (DEL) synthesis , a small molecule is covalently attached to a unique DNA oligonucleotide that serves as an identifiable barcode for that specific molecule. nih.govnih.gov The library is synthesized through sequential chemical steps, with a new DNA tag being ligated after each step to record the synthetic history. This compound can be used as a building block in DEL synthesis, provided the coupling and deprotection conditions are compatible with the stability of the DNA tag. researchgate.net

| Strategy | Description | Application |

|---|---|---|

| Split-and-Pool Synthesis | A resin support is repeatedly split, reacted with different building blocks, and then pooled. rsc.org | Generates large combinatorial libraries on solid support for high-throughput screening. |

| Parallel Synthesis | Compounds are synthesized in separate reaction vessels (e.g., in a multi-well plate), allowing for positionally addressable libraries. | Creates smaller, well-defined libraries where the structure at each location is known. |

| DNA-Encoded Library (DEL) Synthesis | Each building block addition is encoded by the ligation of a specific DNA tag. The entire library is synthesized and screened as a single mixture. nih.gov | Allows for the creation and screening of libraries containing billions of unique compounds against a protein target. nih.gov |

The chemical functionalities of this compound are generally compatible with the conditions used in modern library synthesis.

Cbz Protecting Group: The carboxybenzyl group is stable to the mildly basic conditions often used for Fmoc-deprotection in SPPS and to the coupling reagents (e.g., HATU, HBTU) used for amide bond formation. researchgate.net It is typically removed by catalytic hydrogenation. On-DNA transfer hydrogenation methods have been developed, making the Cbz group compatible with DEL synthesis. researchgate.net

Nitro Group: The nitro group is robust and inert to most standard peptide coupling and cleavage conditions, including treatment with TFA. nih.gov Its stability allows it to be carried through a multi-step synthesis. Importantly, the nitro group can be selectively reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation, providing a key functional handle for diversification at a later stage in the synthesis. researchgate.net This orthogonality makes it a valuable component for creating complex libraries. Recent advancements in on-DNA chemistry have demonstrated that micelle-forming surfactants can enhance the efficiency of reactions like amide couplings, which would be beneficial for incorporating building blocks like this compound into DELs. ncl.ac.uk

Precursor for Advanced Fluorescent Probes and Chemical Labels

The synthesis of novel fluorescent probes and chemical labels is a critical area of research, enabling the visualization and tracking of biological processes. This compound serves as a valuable precursor in this context primarily through the chemical modification of its nitro group. While the nitro-substituted aromatic ring itself is not typically fluorescent, it can be readily converted into a fluorescent aminophenylalanine derivative.

The foundational step in this transformation is the reduction of the nitro group to an amino group. This conversion is a common and well-understood reaction in organic chemistry, and various reagents can be employed to achieve this, such as catalytic hydrogenation (e.g., using palladium on carbon), or metal-based reducing agents like iron, tin, or zinc in acidic media.

Once the nitro group is reduced to an amine, the resulting Cbz-3-amino-L-phenylalanine can be further elaborated to create a variety of fluorescent structures. The amino group can act as a nucleophile or a site for diazotization, allowing for the attachment of different fluorophores or the construction of extended conjugated systems that exhibit desirable photophysical properties. For instance, the amino group can be acylated with a fluorophore-containing carboxylic acid or can be used as a building block in the synthesis of heterocyclic systems known for their fluorescence.

The development of fluorescent amino acids is a significant area of interest as they can be incorporated into peptides and proteins to act as site-specific probes. While much of the research has focused on 4-aminophenylalanine, the principles are applicable to the 3-amino isomer derived from this compound. The resulting aminophenylalanine derivatives can be further modified, for example, through Heck-Matsuda coupling reactions of the corresponding diazonium salts to create stilbene-containing amino acids with enhanced fluorescent properties, including red-shifted absorption and emission spectra and higher quantum yields compared to natural amino acids like L-phenylalanine rsc.org.

The table below summarizes the general synthetic strategy and the potential photophysical outcomes of converting this compound into a fluorescent probe.

| Step | Description | Reagents/Conditions | Potential Outcome |

| 1. Reduction | Conversion of the nitro group to an amino group. | H₂, Pd/C or Fe/HCl | Formation of Cbz-3-amino-L-phenylalanine. |

| 2. Derivatization | Further modification of the amino group to create a fluorophore. | Acylation with a fluorescent dye, or coupling reactions. | A fluorescently labeled amino acid. |

| 3. Photophysical Properties | The resulting fluorescent amino acid exhibits specific absorption and emission characteristics. | Dependent on the final chemical structure. | Enhanced quantum yield and red-shifted spectra are often targeted. rsc.orggla.ac.uk |

Development of Novel Scaffolds for Chemical Biology Research

In chemical biology, there is a continuous need for novel molecular scaffolds that can be used to probe biological systems, develop new therapeutic agents, or create tools for diagnostics. This compound provides a versatile starting point for the construction of such scaffolds.

The Cbz protecting group makes this amino acid particularly suitable for incorporation into peptides via solid-phase or solution-phase peptide synthesis peptide.commasterorganicchemistry.com. This allows for the precise placement of the 3-nitrophenylalanine residue within a peptide sequence. Once incorporated, the nitro group can be selectively reduced to an amino group without affecting the peptide backbone or other side chains, provided that appropriate orthogonal protecting group strategies are employed.

This strategically placed amino group on the phenyl ring serves as a point of diversification. It can be used to:

Attach other molecules of interest: This could include biotin for affinity purification, cross-linking agents to study protein-protein interactions, or cytotoxic drugs for targeted delivery.

Cyclize peptides: The amino group can react with a C-terminal carboxylic acid or another side-chain functional group to form a cyclic peptide, which often have enhanced stability and biological activity.

The use of unnatural amino acids with modifiable side chains is a powerful strategy in chemical biology. While research has explored various phenylalanine derivatives, the utility of a nitro-substituted version lies in its potential for post-synthetic modification. For example, nitrophenylalanine has been used in the context of photocleavable peptides, where the nitro group is part of a photolabile protecting group, although this is more established for the 2-nitro isomer nih.gov.

The general workflow for utilizing this compound in developing novel chemical biology scaffolds is outlined in the table below.

| Step | Description | Method | Application |

| 1. Peptide Synthesis | Incorporation of this compound into a peptide sequence. | Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis. | Creation of a peptide with a latent reactive site. |

| 2. Post-Synthetic Modification | Reduction of the nitro group to an amine after peptide synthesis. | Selective reduction conditions. | Unmasking a reactive handle on the peptide scaffold. |

| 3. Functionalization | Derivatization of the newly formed amino group. | Conjugation chemistry (e.g., amide bond formation, reductive amination). | Attachment of reporter groups, therapeutic agents, or for peptide cyclization. |

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Cbz-3-Nitro-L-Phenylalanine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for confirmation of the covalent framework and stereochemistry.

In a typical ¹H NMR spectrum, the protons of the Cbz protecting group and the phenylalanine moiety would exhibit characteristic chemical shifts. The aromatic protons of the benzyl (B1604629) group of the Cbz moiety typically appear in the range of 7.3-7.4 ppm. The benzylic CH₂ protons of the Cbz group are diastereotopic and would likely appear as two distinct signals or a complex multiplet around 5.1 ppm.

The protons of the 3-nitrophenylalanine residue are significantly influenced by the electron-withdrawing nitro group. The aromatic protons on the nitrated ring would appear further downfield compared to unsubstituted phenylalanine, typically in the 7.5-8.2 ppm region. The α-proton (Hα), adjacent to the chiral center, would resonate around 4.5-4.8 ppm, showing coupling to the β-protons (Hβ). The β-protons, being diastereotopic, would appear as a pair of doublets of doublets (dd) in the range of 3.2-3.5 ppm. The amide (NH) proton's chemical shift is variable and solvent-dependent but is typically observed between 7.0 and 8.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected around 170-175 ppm, while the urethane (B1682113) carbonyl of the Cbz group would be found near 156 ppm. The aromatic carbons of the benzyl group resonate in the 127-136 ppm range. The carbons of the 3-nitrophenyl ring are significantly affected by the nitro substituent, with the carbon bearing the nitro group (C3) appearing around 148 ppm and other ring carbons shifted accordingly. The α-carbon (Cα) would be observed around 55 ppm, and the β-carbon (Cβ) near 37 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10-12 (broad) | ~173 |

| Amide (NH) | 7.0 - 8.0 | - |

| Cbz Aromatic (C₆H₅) | 7.3 - 7.4 | 127-129 (ortho, meta), 136 (ipso) |

| Cbz Benzylic (CH₂) | ~5.1 | ~67 |

| Cbz Carbonyl (C=O) | - | ~156 |

| 3-Nitrophenyl Aromatic | 7.5 - 8.2 | 122-135, ~148 (C-NO₂) |

| α-CH | 4.5 - 4.8 | ~55 |

| β-CH₂ | 3.2 - 3.5 | ~37 |

For a molecule with several distinct spin systems like this compound, two-dimensional (2D) NMR techniques are essential for definitive assignments and detailed structural analysis. spectralservice.denih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling networks. It would clearly show the correlation between the amide proton, the α-proton, and the β-protons. It would also delineate the coupling between the protons on the 3-nitrophenyl ring, helping to assign their specific positions (H2, H4, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the α-proton would correlate with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the β-protons to the α-carbon and the ipso-carbon of the 3-nitrophenyl ring. Correlations from the amide proton to the Cbz carbonyl carbon and the α-carbon would also be observed, confirming the connectivity of the backbone.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. nih.gov

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, allowing for the tracking of reactants, products, and the identification of transient intermediates. nih.gov In the synthesis of this compound, two key transformations can be monitored: the introduction of the Cbz protecting group and the nitration of the phenylalanine ring.

During the Cbz protection of 3-Nitro-L-phenylalanine, ¹H NMR can be used to follow the disappearance of the free amine signal and the appearance of the characteristic Cbz group signals (the benzylic CH₂ at ~5.1 ppm and the amide proton). organic-chemistry.org This allows for the optimization of reaction conditions such as time and reagent stoichiometry.

Similarly, during the nitration of Cbz-L-phenylalanine, NMR can monitor the reaction progress. stmarys-ca.edumasterorganicchemistry.com The aromatic region of the ¹H NMR spectrum would show the gradual disappearance of the single phenyl multiplet of the starting material and the emergence of the more complex, downfield-shifted pattern of the 3-nitrophenyl group. This technique can also help to identify the formation of any undesired ortho or para-nitro isomers by their distinct coupling patterns and chemical shifts in the aromatic region. reddit.com The ability to monitor the reaction in situ provides valuable mechanistic insights and facilitates the development of efficient and selective synthetic protocols.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound, confirming its chemical formula (C₁₇H₁₆N₂O₆). Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The expected exact mass for the neutral molecule is approximately 344.1008 Da.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. The fragmentation pattern can be used to confirm the sequence of amino acids in a peptide or to verify the presence of specific protecting groups and modifications. For this compound, characteristic fragmentation pathways would include:

Loss of the benzyl group (C₇H₇, 91 Da): A common fragmentation for Cbz-protected compounds.

Loss of CO₂ (44 Da): From the carboxylic acid or the carbamate (B1207046) group.

Cleavage of the Cbz group: Resulting in a fragment corresponding to the protonated 3-Nitro-L-phenylalanine.

Fragmentation of the side chain: Loss of the nitro group (NO₂, 46 Da) or other fragments from the aromatic ring.

Analyzing these fragmentation patterns helps to confirm the structure and can be used in mechanistic studies, for example, to identify the products of metabolic pathways or degradation studies.

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Description | Predicted m/z (for [M+H]⁺) |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | 345.1081 |

| [M-C₇H₆]⁺ | Loss of toluene (B28343) from Cbz group | 253.0612 |

| [M-C₇H₇]⁺ | Loss of benzyl radical | 254.0690 |

| [M-CO₂]⁺ | Decarboxylation | 301.1183 |

| [3-Nitro-Phe+H]⁺ | Loss of Cbz group | 211.0713 |

Infrared and Raman Spectroscopy for Functional Group Analysis in Synthetic Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. acs.org These methods are particularly useful for monitoring synthetic transformations by observing the appearance or disappearance of characteristic absorption bands. researchgate.netresearchgate.net

For this compound, the key functional groups each have distinct vibrational frequencies:

Nitro Group (NO₂): Aromatic nitro compounds show two strong, characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric stretch appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These are often the most intense peaks in the IR spectrum. spectroscopyonline.com

Carbamate (Cbz group): The Cbz group will show a strong carbonyl (C=O) stretching band, typically around 1680-1700 cm⁻¹. The N-H stretching vibration will appear as a moderate band around 3300 cm⁻¹, and C-N stretching bands are also observable.

Carboxylic Acid (COOH): This group is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with other absorptions. The C=O stretch of the carboxylic acid appears as a strong band around 1700-1725 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the rings appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. rsc.org While the C=O and O-H stretches are strong in the IR, the symmetric vibrations of the aromatic rings and the nitro group often give rise to strong signals in the Raman spectrum. aip.orgspectroscopyonline.com For example, the symmetric NO₂ stretch around 1350 cm⁻¹ is typically a very intense Raman band. During a synthesis, the disappearance of the N-H bends of a primary amine and the appearance of the amide and nitro group bands would confirm the successful conversion of L-phenylalanine to this compound.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide/Carboxylic Acid | O-H / N-H stretch | 3300-2500 (broad) | Weak |

| Aromatic | C-H stretch | 3100-3000 | Strong |

| Carbamate/Carboxylic Acid | C=O stretch | 1725-1680 (strong) | Moderate |

| Aromatic | C=C stretch | 1600-1450 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1475 (very strong) | Moderate |

| Nitro Group | Symmetric NO₂ stretch | 1360-1290 (strong) | Very Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies in Peptide Analogs

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to both the absolute configuration of chiral centers and the secondary structure of molecules like peptides. nih.gov

For the single amino acid derivative, CD can be used to confirm its enantiomeric purity. The L-enantiomer will produce a CD spectrum that is the mirror image of the D-enantiomer. This provides a rapid and non-destructive method to assess enantiomeric excess, which is critical in peptide synthesis where only one enantiomer is desired. nih.gov The chromophores in this compound, namely the phenyl and nitrophenyl groups, will contribute to the CD spectrum in the near-UV region (250-350 nm). nih.govpsu.edu

When this compound is incorporated into a peptide chain, CD spectroscopy becomes a powerful tool for studying the conformation of the resulting peptide analog. The far-UV region of the CD spectrum (190-250 nm) is dominated by the amide bond chromophores and is diagnostic of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). nih.govresearchgate.net The introduction of the bulky and electronically distinct 3-nitrophenyl group can influence the conformational preferences of the peptide backbone. By monitoring changes in the CD spectrum, researchers can study how this unnatural amino acid affects the peptide's structure, stability, and folding dynamics, which is crucial for designing peptides with specific biological activities. worktribe.commdpi.comresearchgate.net

Computational and Theoretical Investigations of Cbz 3 Nitro L Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their behavior in chemical reactions. saspublishers.com For Cbz-3-Nitro-L-Phenylalanine, DFT calculations can be employed to model various reaction pathways, such as peptide bond formation, deprotection of the Cbz group, or reactions involving the nitro group.

DFT studies can determine the geometries of reactants, transition states, and products, along with their corresponding energies. scispace.com This information allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, in a potential peptide coupling reaction, DFT could model the approach of another amino acid to the carboxylic acid terminus of this compound, elucidating the transition state structure and the energy barrier for the formation of the new peptide bond. Similarly, the mechanism of [3+2] cycloaddition reactions involving nitro-containing compounds has been successfully elucidated using DFT, suggesting that such processes proceed through a one-step, polar mechanism. nih.gov

Table 1: Theoretical DFT Parameters for Investigating Reaction Pathways

| Parameter | Description | Significance for this compound |

|---|---|---|

| Transition State (TS) Geometry | The highest energy structure along the reaction coordinate. | Identifies the structural bottleneck of a reaction, such as Cbz-deprotection or peptide coupling. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and reactants. | Predicts the rate of a chemical reaction; a higher barrier implies a slower reaction. |

| Reaction Enthalpy (ΔHrxn) | The net change in enthalpy over the course of a reaction. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Imaginary Frequency | A vibrational mode with a negative frequency value. | Confirms a calculated structure is a true transition state (one imaginary frequency) and not a minimum on the potential energy surface. saspublishers.com |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electronic character is significantly influenced by its functional groups.

The Phenyl Ring and Cbz Group : These aromatic systems contribute to the delocalized π-electron system of the molecule.

The Nitro Group (-NO2) : As a strong electron-withdrawing group, the nitro group is expected to lower the energy of both the HOMO and LUMO. Its presence significantly increases the electrophilicity of the aromatic ring. Studies on nitrobenzene (B124822) show that the LUMO is often localized on the nitro group and the phenyl ring, indicating these are the primary sites for nucleophilic attack. researchgate.net

The Carboxylic Acid and Amide Groups : These groups also influence the electronic landscape, providing sites for both hydrogen bonding and chemical reactions.

The analysis of FMOs helps in predicting the outcomes of pericyclic reactions and understanding donor-acceptor interactions. nih.gov Reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can be derived from HOMO and LUMO energies to provide a more quantitative prediction of reactive sites.

| Phenylalanine Core | Forms the primary π-system. | Forms the primary π*-system. | Provides the scaffold for reactivity, which is modulated by the attached groups. |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum calculations are excellent for understanding electronics, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.gov

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can model the molecule's movements in a simulated solvent box, allowing researchers to identify the most stable and frequently adopted conformations.

Studies on L-phenylalanine and its derivatives have shown that their conformation is governed by a delicate balance of non-bonded interactions, including hydrogen bonds and π-π stacking. nih.govresearchgate.net For Cbz-L-phenylalanine, NMR studies have determined its conformational preferences in various solvents, revealing that it adopts a relatively consistent conformation across different environments. nih.gov The introduction of a nitro group at the 3-position of the phenyl ring would likely introduce additional steric and electronic effects, potentially altering the preferred dihedral angles (e.g., χ1 and χ2) that define the side-chain orientation relative to the amino acid backbone. nih.gov

The interaction between a solute and solvent is critical for solubility and reactivity. This compound has multiple sites capable of forming hydrogen bonds.

Hydrogen Bond Donors : The N-H proton of the Cbz-protected amide.

Hydrogen Bond Acceptors : The oxygen atoms of the nitro group, the two oxygen atoms of the carboxylic acid, and the carbonyl oxygen of the Cbz group.

MD simulations can explicitly model the interactions between these sites and solvent molecules (e.g., water, methanol). By analyzing the simulation trajectory, one can calculate the radial distribution functions for specific atom pairs, which reveal the average distance and structuring of solvent molecules around the solute. This provides a detailed picture of the solvation shell and the strength and lifetime of solute-solvent hydrogen bonds, which are crucial for understanding the molecule's behavior in solution. nih.gov

In Silico Docking Studies of this compound Derivatives with Research Targets (excluding clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery and chemical biology for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or binders.

While specific docking studies for this compound are not prominent in the literature, its derivatives could be investigated as potential modulators of various enzymes where phenylalanine-like structures are recognized. For example, derivatives of β-phenylalanine have been the subject of docking and 3D-QSAR studies as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Similarly, nitro-containing benzamide (B126) derivatives have been docked into the active site of inducible nitric oxide synthase (iNOS) to explore their anti-inflammatory potential. researchgate.net

In a hypothetical docking study, a derivative of this compound could be modeled into the active site of a research target like tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. mdpi.com The docking algorithm would explore various poses of the ligand within the binding pocket, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results could guide the synthesis of novel derivatives with improved binding affinity, demonstrating the power of in silico methods to accelerate the discovery of new chemical probes for basic research.

Derivatization and Selective Functionalization Strategies for Cbz 3 Nitro L Phenylalanine

Aromatic Ring Modifications Beyond Nitro Group Reduction

The phenyl ring, activated and directed by its substituents, is a prime target for introducing additional chemical diversity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For Cbz-3-Nitro-L-Phenylalanine, this approach would typically first require the introduction of a halide (e.g., Br or I) onto the aromatic ring, which can then participate in a variety of coupling reactions. These methods are valued for their functional group tolerance and mild reaction conditions, making them suitable for complex molecules like amino acid derivatives. researchgate.net

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with a boronic acid or ester to form a biaryl linkage.

Heck-Mizoroki Reaction: Formation of a new C(sp²)–C(sp²) bond by reacting an aryl halide with an alkene. researchgate.net

Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne to introduce an alkynyl moiety. mdpi.com

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. beilstein-journals.orgnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential transformations on a halogenated this compound derivative.

| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl-Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Alkenyl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Alkynyl derivative |

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of these reactions is dictated by the existing substituents: the nitro group and the Cbz-protected alkylamino group.

Directing Effects: The nitro group is a powerful deactivating group and a strong meta-director. The Cbz-NH-CH₂-CH- side chain is an ortho, para-director but is also deactivating due to the electron-withdrawing nature of the protected amino acid backbone. wikipedia.org

Reactivity: The presence of two deactivating groups on the benzene (B151609) ring means that harsher reaction conditions are generally required to drive the reaction to completion compared to activated rings. wikipedia.org

Substitution is expected to occur at the positions that are least deactivated, primarily at the positions ortho to the alkyl side chain (C2 and C6) and meta to the nitro group (C5). Steric hindrance from the bulky side chain may favor substitution at the C6 position. Common SEAr reactions include halogenation, nitration, and sulfonation. makingmolecules.commasterorganicchemistry.combyjus.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Influence |

|---|---|---|---|

| -NO₂ | C3 | Deactivating | meta (to C5) |

Chemical Modifications at the Carboxyl Terminus

The carboxylic acid moiety is a readily modifiable handle for conjugation and property modulation.

The formation of an amide bond is a cornerstone of peptide chemistry and medicinal chemistry. The carboxylic acid of this compound can be activated by a variety of coupling reagents (e.g., DCC, HOBt, COMU) to facilitate reaction with a broad range of primary and secondary amines, as well as hydrazines. nih.govmdpi.com This allows for the synthesis of peptide fragments, conjugates with bioactive molecules, or hydrazides which are versatile synthetic intermediates. rsc.orgresearchgate.net

Table 3: Examples of Amide Formation Reactions

| Amine/Hydrazine Partner | Coupling Reagent | Solvent | Product Type |

|---|---|---|---|

| Glycine (B1666218) Methyl Ester | DCC/HOBt | DMF | Dipeptide derivative |

| Morpholine | HATU/DIPEA | CH₂Cl₂ | Morpholine amide |

| Hydrazine Hydrate | EDC | DMF | Hydrazide |

Esterification of the carboxyl group is another common modification strategy, often employed in the development of prodrugs to enhance cell permeability or to install fluorescent probes for biological studies. researchgate.net This can be accomplished through several methods, including:

Fischer Esterification: Reaction with an alcohol under acidic catalysis.

Mukaiyama Esterification: Use of coupling reagents like 2-chloro-1-methylpyridinium iodide. researchgate.net

Alkylation: Reaction with an alkyl halide in the presence of a base like cesium carbonate.

This modification temporarily masks the charge of the carboxylate, which can be beneficial for cellular uptake, with the ester bond later being cleaved by endogenous esterases to release the active compound.

Table 4: Examples of Esterification Reactions

| Alcohol | Method | Catalyst/Reagent | Product |

|---|---|---|---|

| Methanol | Fischer Esterification | H₂SO₄ (catalytic) | Methyl Ester |

| Benzyl (B1604629) Alcohol | Alkylation | Benzyl Bromide / Cs₂CO₃ | Benzyl Ester |

| tert-Butanol | Steglich Esterification | DCC / DMAP | tert-Butyl Ester |

Chemical Modifications at the Alpha-Amino Terminus (post-Cbz removal)

The benzyloxycarbonyl (Cbz) group is a protecting group that can be selectively removed to liberate the α-amino group for further functionalization. The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ over Pd/C). greentech.fr A critical consideration in this case is that these conditions will also typically reduce the aromatic nitro group to an amine. If preservation of the nitro group is desired, alternative, milder deprotection strategies would be necessary.

Once the α-amino group is deprotected, it serves as a nucleophilic site for a wide array of modifications:

Acylation: Reaction with acid chlorides or anhydrides to form new amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Peptide Coupling: Acting as the N-terminus in the formation of a larger peptide chain.

Bioconjugation: Attachment of labels, tags, or other molecules using site-selective methods. nih.gov

These modifications are fundamental to building more complex peptide structures or conjugating the amino acid to other molecular scaffolds.

Acylation and Alkylation Reactions

With the amine functionality protected by the Cbz group, acylation and alkylation reactions on this compound primarily target the carboxylic acid group. These modifications are fundamental in peptide synthesis and the creation of novel molecular scaffolds.

Acylation: The most common form of acylation at this position is the formation of an amide bond. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are widely employed for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, can effectively mediate the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine. peptide.combachem.com The reaction proceeds through an activated intermediate, such as an O-acylisourea or an OBt active ester, which is then readily coupled with an amine. luxembourg-bio.com This methodology allows for the extension of the peptide chain or the attachment of various amine-containing molecules.